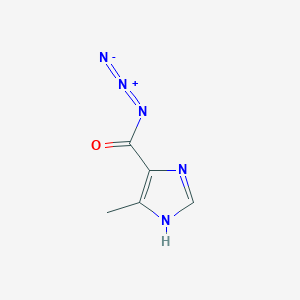
4-methyl-1H-Imidazole-5-carbonyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1H-Imidazole-5-carbonyl azide is a chemical compound with the molecular formula C5H5N5O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-Imidazole-5-carbonyl azide typically involves the reaction of 4-methyl-1H-imidazole-5-carboxylic acid with a suitable azide source, such as sodium azide, under specific reaction conditions. The process often requires the use of a dehydrating agent like thionyl chloride to facilitate the formation of the azide group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures due to the potentially hazardous nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1H-Imidazole-5-carbonyl azide can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be used to substitute the azide group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Methyl-1H-Imidazole-5-carbonyl azide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and materials, including catalysts and polymers.
Mécanisme D'action
The mechanism of action of 4-Methyl-1H-Imidazole-5-carbonyl azide involves its interaction with specific molecular targets, such as enzymes or receptors. The azide group can undergo chemical transformations that enable the compound to bind to or modify these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1H-Imidazole-5-carboxaldehyde: A related compound with an aldehyde group instead of an azide group.
4-Methyl-1H-Imidazole-5-carboxylic acid: The precursor to 4-Methyl-1H-Imidazole-5-carbonyl azide.
4-Methyl-1H-Imidazole: The parent imidazole compound without additional functional groups.
Uniqueness
This compound is unique due to the presence of the azide group, which imparts distinct reactivity and potential applications compared to its analogs. The azide group allows for a wide range of chemical transformations, making it a valuable intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
71704-68-2 |
|---|---|
Formule moléculaire |
C5H5N5O |
Poids moléculaire |
151.13 g/mol |
Nom IUPAC |
5-methyl-1H-imidazole-4-carbonyl azide |
InChI |
InChI=1S/C5H5N5O/c1-3-4(8-2-7-3)5(11)9-10-6/h2H,1H3,(H,7,8) |
Clé InChI |
IDEIHGRHKDPZHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1)C(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


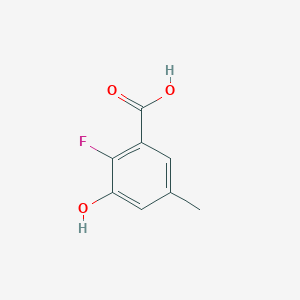
![7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione](/img/structure/B13898967.png)

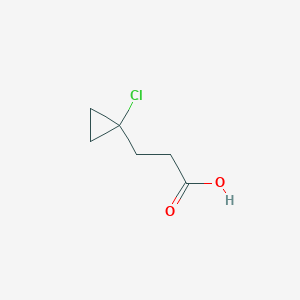
![3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13898984.png)
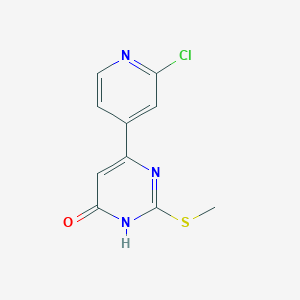

![2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol](/img/structure/B13898998.png)
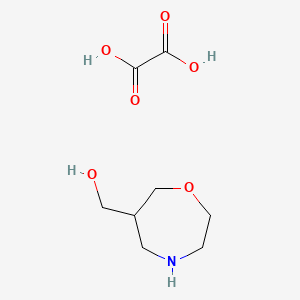
![tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate](/img/structure/B13899011.png)
![9H-Pyrido[2,3-b]indole-4-carbonitrile](/img/structure/B13899012.png)
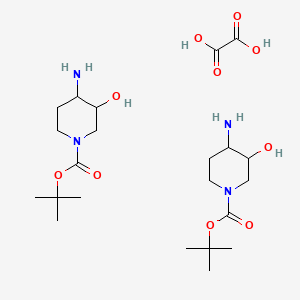

![1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol](/img/structure/B13899047.png)
